Hu7691

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H22ClF3N4O |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

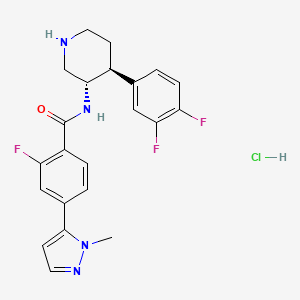

N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride |

InChI |

InChI=1S/C22H21F3N4O.ClH/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13;/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30);1H/t15-,20+;/m0./s1 |

InChI Key |

WHVFOLXIIVBJTJ-ICCPGPOKSA-N |

Isomeric SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)F.Cl |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hu7691: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hu7691 is a novel, orally bioavailable, pan-Akt kinase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies. As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of all three isoforms of Akt (Akt1, Akt2, and Akt3).[1] By binding to the kinase domain of Akt, this compound prevents its phosphorylation and subsequent activation. This blockade of Akt signaling leads to the downstream modulation of numerous effector proteins involved in critical cellular processes. The inactivation of the Akt pathway is a key driver of the anti-proliferative and differentiation-inducing effects observed in cancer cells treated with this compound.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U87-MG | Glioblastoma | 0.6 - 27 |

| U251 | Glioblastoma | 0.6 - 27 |

| A549 | Lung Cancer | 0.6 - 27 |

| HepG2 | Hepatocellular Carcinoma | 0.6 - 27 |

| HT-29 | Colorectal Cancer | 0.6 - 27 |

| KHOS | Osteosarcoma | 0.6 - 27 |

| MDA-MB-231 | Breast Cancer | 0.6 - 27 |

| PC3 | Prostate Cancer | 0.6 - 27 |

| SKOV3 | Ovarian Cancer | 0.6 - 27 |

| Neuro2a | Neuroblastoma | 2.73 - 18.0 |

| IMR-32 | Neuroblastoma | 2.73 - 18.0 |

| SK-N-BE(2) | Neuroblastoma | 2.73 - 18.0 |

| SK-N-DZ | Neuroblastoma | 2.73 - 18.0 |

| CHP-126 | Neuroblastoma | 2.73 - 18.0 |

| SK-N-SH | Neuroblastoma | 2.73 - 18.0 |

Data sourced from multiple human tumor cell lines.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Neuroblastoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Volume at Day 17 (mm³) (mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral (i.g.) | 5 days/week for 17 days | 2416 ± 432 | - |

| This compound | 40 | Oral (i.g.) | 5 days/week for 17 days | Not specified | Not specified |

| This compound | 80 | Oral (i.g.) | 5 days/week for 17 days | 1079 ± 318 | 55.4 |

| ATRA | 80 | Oral (i.g.) | 5 days/week for 17 days | Not specified | Not specified |

SEM: Standard Error of the Mean. ATRA: All-trans-retinoic acid (positive control).[2][4]

Table 3: Pharmacokinetic Profile of this compound

| Species | Dose (mg/kg) | Administration Route | T1/2 (hours) | Cmax (ng/mL) | AUC (ng/mL·h) |

| Rat | 15 | Oral | 8.68 | 171.17 | 2820.64 |

| Rat | 2 | IV | 6.24 | 207.52 | 532.87 |

| Beagle Dog | 20 | Oral | 16.7 | 905.65 | 36303 |

T1/2: Half-life, Cmax: Maximum plasma concentration, AUC: Area under the curve.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits Akt, blocking downstream signaling and promoting anti-cancer effects.

Caption: A typical workflow for preclinical evaluation of this compound's anti-cancer activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Cancer cell lines are seeded into 96-well plates at a density that allows for logarithmic growth during the treatment period.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

This compound is serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium in the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

-

Cell Fixation and Staining:

-

After incubation, the medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Plates are washed five times with deionized water and air-dried.

-

Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

-

Absorbance Measurement:

-

Unbound SRB is removed by washing four times with 1% acetic acid.

-

Plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.

-

The absorbance is read at 515 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide - PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment and Harvesting:

-

Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time.

-

Both adherent and floating cells are collected by trypsinization and centrifugation.

-

-

Staining:

-

Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

400 µL of 1X binding buffer is added to each sample.

-

Samples are analyzed by flow cytometry within 1 hour.

-

FITC and PI fluorescence are detected.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis

This technique is used to measure the levels of total and phosphorylated proteins in the Akt signaling pathway.

-

Protein Extraction:

-

Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for total Akt, phospho-Akt (Ser473), total GSK3β, phospho-GSK3β, and other proteins of interest overnight at 4°C.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

-

Neuroblastoma Differentiation Assay (Neurite Outgrowth)

This assay assesses the ability of this compound to induce a differentiated phenotype in neuroblastoma cells.

-

Cell Seeding and Treatment:

-

Neuroblastoma cells are seeded in plates suitable for imaging (e.g., 96-well black-walled, clear-bottom plates).

-

After attachment, cells are treated with this compound or a positive control (e.g., ATRA).

-

-

Immunofluorescence Staining:

-

After the treatment period, cells are fixed with 4% paraformaldehyde.

-

Cells are permeabilized with 0.1% Triton X-100 in PBS.

-

Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS).

-

Cells are incubated with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis:

-

Images are acquired using a high-content imaging system or a fluorescence microscope.

-

Neurite length and the number of neurite-bearing cells are quantified using image analysis software.

-

Conclusion

This compound is a potent and selective pan-Akt inhibitor with a clear mechanism of action centered on the disruption of the PI3K/Akt/mTOR signaling pathway. Preclinical data robustly supports its anti-proliferative and differentiation-inducing effects in a range of cancer models, particularly in neuroblastoma. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of targeting the Akt pathway with novel inhibitors like this compound. Further investigation in clinical trials will be crucial to fully elucidate its efficacy and safety profile in cancer patients.

References

The Signaling Pathway of Hu7691: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hu7691 is a novel and potent pan-Akt inhibitor that has demonstrated significant anti-tumor efficacy, particularly in neuroblastoma. Its mechanism of action is centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical axis in regulating cell proliferation, survival, and differentiation. By targeting Akt, this compound effectively induces differentiation in neuroblastoma cells, leading to a reduction in cell proliferation without causing significant apoptosis. This technical guide provides a comprehensive overview of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

The PI3K/Akt/mTOR Signaling Pathway and the Role of this compound

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1]

Akt, a serine/threonine kinase, exists in three isoforms (Akt1, Akt2, and Akt3) and acts as a central node in this pathway.[1] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then serves as a docking site for Akt, leading to its translocation to the cell membrane and subsequent phosphorylation and activation.[1]

Activated Akt then phosphorylates a wide array of downstream substrates, including proline-rich Akt substrate of 40 kDa (PRAS40) and glycogen synthase kinase 3 beta (GSK-3β), which in turn regulate various cellular functions.[2]

This compound functions as a pan-Akt inhibitor, meaning it targets all three isoforms of Akt.[3] By binding to Akt, this compound prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade. This inhibition of the PI3K/Akt/mTOR pathway is the core mechanism through which this compound exerts its anti-cancer effects.[4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| Akt1 | 4.0[2] |

| Akt2 | 97.5[2] |

| Akt3 | 28[2] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines

| Cell Line | IC₅₀ (µM) |

| Neuro2a | 2.73[4] |

| IMR-32 | >20[4] |

| SK-N-BE(2) | 18.0[4] |

| SK-N-DZ | 10.5[4] |

| CHP-126 | 3.55[4] |

| SK-N-SH | 12.3[4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's signaling pathway.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the anti-proliferative effect of this compound on neuroblastoma cell lines.

-

Cell Seeding: Neuroblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for 72 hours.

-

Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound SRB is removed by washing with 1% acetic acid.

-

Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[4]

Western Blotting

This technique is employed to analyze the phosphorylation status of Akt and its downstream targets.

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against total Akt, phospho-Akt (Ser473), total PRAS40, phospho-PRAS40, total GSK-3β, and phospho-GSK-3β overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Neuroblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Nude mice are subcutaneously injected with neuroblastoma cells (e.g., Neuro2a) in the flank.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally at specified doses (e.g., 40 or 80 mg/kg) daily for a defined period (e.g., 17 days).[2]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess markers of differentiation.[2]

Conclusion

This compound represents a promising therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway, such as neuroblastoma. Its ability to inhibit all Akt isoforms leads to the suppression of downstream signaling, resulting in cell differentiation and reduced proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Akt inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Hu7691: A Novel Pan-Akt Inhibitor

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][3] this compound is an orally active, selective pan-Akt inhibitor that has demonstrated significant anti-tumor efficacy in preclinical studies.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its inhibitory activity, cellular effects, and pharmacokinetic properties. Detailed experimental protocols and visual diagrams of key signaling pathways and workflows are included to support further research and development efforts.

Mechanism of Action and Kinase Profile

This compound is a potent, orally bioavailable inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4] It exerts its effect by directly targeting the Akt kinase. The inhibition of Akt leads to a downstream blockade of the PI3K/Akt/mTOR signaling pathway, which is crucial for the growth and survival of many cancer cells.[1][6] This inhibition prevents the phosphorylation of key downstream substrates, including GSK-3β, leading to effects such as cell cycle arrest and the induction of differentiation in certain cancer types like neuroblastoma.[5][7]

Data Presentation: In Vitro Kinase Inhibition

This compound demonstrates high potency against Akt1 and Akt3, with moderate activity against Akt2. Its selectivity has been profiled against a panel of other kinases, showing significantly lower inhibition for most, though notable activity against PKA was observed.[4] A 24-fold selectivity between Akt1 and Akt2 has been reported, which may contribute to a decrease in cutaneous toxicity seen with other Akt inhibitors.[8]

| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |

| Target Kinase | IC₅₀ (nM) |

| Akt1 | 4.0[4] |

| Akt2 | 97.5[4] |

| Akt3 | 28[4] |

| PKA | 11[4] |

| P70S6K | 229[4] |

| ROCK1 | 354[4] |

| PKCη | 629[4] |

| RSK1 | 756[4] |

| SGK | 1009[4] |

Cellular Activity and In Vivo Efficacy

This compound effectively suppresses the proliferation of a broad spectrum of human tumor cell lines and shows lower toxicity towards normal cells.[4] In vivo studies have confirmed its anti-tumor activity in xenograft models, where it inhibits tumor growth in a dose-dependent manner.[4][5]

Data Presentation: Anti-proliferative and Cytotoxic Activity

This compound has a significant inhibitory effect on the growth of at least 18 different human tumor cell lines derived from various tissues.[4] It also demonstrates a potent anti-proliferative and differentiation-inducing effect in neuroblastoma cell lines.[5][7]

| Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines | |

| Cell Line Type | IC₅₀ Range (µM) |

| Various Human Cancers (18 lines including U87-MG, A549, HT-29, PC3) | 0.6 - 27[4] |

| Neuroblastoma (6 lines including Neuro2A, IMR-32, SK-N-BE(2)) | 2.73 - 18.0[5] |

| Table 3: In Vitro Activity of this compound in Non-Malignant Cell Lines | |

| Cell Line | IC₅₀ (µM) |

| HaCaT (Human Keratinocytes) | 15.2[4] |

| HL7702 (Human Normal Liver) | 5.4[4] |

| HPDE6-C7 (Human Pancreatic Duct Epithelial) | 16.1[4] |

Data Presentation: Pharmacokinetic Properties

Pharmacokinetic studies in rats and beagle dogs demonstrate that this compound has good oral bioavailability.[4][5]

| Table 4: Pharmacokinetic Properties of this compound | |||||

| Species | Dose | Route | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng/mL·h) |

| Rat | 15 mg/kg | Oral | 8.68[4] | 171.17[4] | 2820.64[4] |

| Rat | 2 mg/kg | IV | 6.24[4] | 207.52[4] | 532.87[4] |

| Beagle Dog | 20 mg/kg | Oral | 16.7[4] | 905.65[4] | 36303[4] |

Signaling Pathway Analysis

This compound functions by inhibiting Akt, a central node in the PI3K signaling pathway. This action blocks the phosphorylation and activation of numerous downstream targets involved in cell survival and proliferation. Cellular assays confirm that this compound treatment leads to a significant decrease in the phosphorylation of Akt at Serine 473 (S473).[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro Akt Kinase Activity Assay (Non-radioactive)

This protocol outlines a method to determine the IC₅₀ of this compound against Akt isoforms.

Methodology:

-

Plate Preparation: Coat a 96-well microtiter plate with a suitable Akt substrate (e.g., GSK-3 fusion protein). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

-

Kinase Reaction: Add recombinant active Akt1, Akt2, or Akt3 enzyme to the wells, followed by the addition of the diluted this compound or vehicle control (DMSO).

-

Initiation: Start the reaction by adding a solution containing ATP. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Terminate the reaction and wash the wells. Detect the amount of phosphorylated substrate using an ELISA-based method. This involves sequential incubation with a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Signal Measurement: Add a chromogenic substrate like TMB. Stop the reaction with an acid solution and measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot the values against the logarithm of this compound concentration to determine the IC₅₀ value using non-linear regression.[5]

Cell Viability Assay (SRB or MTT/MTS)

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., Neuro2a, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.625 to 20 µmol/L) for 72 hours. Include a vehicle-only control.[5]

-

Cell Staining (SRB Method):

-

After treatment, gently fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[5]

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

-

Measurement: Allow plates to air dry completely. Solubilize the protein-bound dye with 10 mM Tris base solution. Measure the optical density on a microplate reader.

-

Analysis: Normalize the absorbance readings to the vehicle-treated cells to calculate the percentage of cell viability. Determine the IC₅₀ value by plotting viability against the log of the inhibitor concentration.[5][10]

Western Blot Analysis

This protocol is used to assess the phosphorylation status of Akt and its downstream targets in cells treated with this compound.

Methodology:

-

Sample Preparation: Culture cells to ~80% confluency and treat with this compound (e.g., 2.25-36 μM) for 24 hours.[4]

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

-

Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.

-

Electrophoresis: Denature protein samples by boiling in SDS loading buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (S473), anti-total Akt, anti-phospho-GSK-3β) overnight at 4°C.[13]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

In Vivo Tumor Xenograft Model

This protocol describes a general procedure to evaluate the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., Neuro2a) into the flank of immunocompromised mice (e.g., nude mice).[5]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound orally (i.g.) daily at desired doses (e.g., 40 and 80 mg/kg) for a specified period (e.g., 17-22 days). The control group receives the vehicle (e.g., CMC-Na).[4][5]

-

Monitoring: Measure tumor volumes and body weights regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, sacrifice the animals, and excise the tumors for weighing and further analysis (e.g., Western blot or immunohistochemistry) to confirm target engagement.[5]

-

Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound is a potent and selective pan-Akt inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its favorable pharmacokinetic profile and efficacy in preclinical models highlight its potential as a clinical candidate for treating cancers with aberrant Akt signaling.[5][6] The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to further characterize and advance this compound or similar molecules in the field of targeted cancer therapy. The compound has completed preclinical studies and was approved for clinical trials by the National Medical Products Administration (NMPA) in China.[5][8]

References

- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. content.abcam.com [content.abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. origene.com [origene.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. docs.abcam.com [docs.abcam.com]

The Emergence of Hu7691: A Novel, Potent, and Selective AKT Inhibitor for Neuroblastoma Differentiation Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Hu7691 is a novel, orally bioavailable, and selective inhibitor of the protein kinase B (AKT) signaling pathway, which has demonstrated significant potential in the preclinical setting as a differentiation-inducing agent for neuroblastoma. Discovered through a systematic structure-activity relationship (SAR) study, this compound exhibits potent anti-tumor efficacy in various human tumor xenograft models. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the pivotal assays and visualizations of the associated signaling pathways and workflows are presented to support further research and development efforts in the field of oncology, particularly for pediatric neuroblastoma.

Introduction

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, accounts for a disproportionate number of childhood cancer-related deaths.[1] While current treatment modalities for high-risk neuroblastoma include intensive chemotherapy, surgery, and radiation, there remains a critical need for more effective and less toxic therapeutic options.[1] Differentiation therapy, which aims to induce tumor cells to mature into a less malignant phenotype, represents a promising strategy.[1][2]

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, including neuroblastoma, making it a prime target for therapeutic intervention.[3][5] this compound, a potent and selective pan-AKT inhibitor, was identified from a compound library screening for its ability to induce differentiation in neuroblastoma cells.[1][2] This compound has shown significant anti-proliferative and neurogenesis-inducing effects across multiple neuroblastoma cell lines and has demonstrated in vivo efficacy in xenograft models.[2][6]

This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the this compound compound. It consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes the key biological pathways and experimental workflows.

Discovery and Synthesis of this compound

Discovery

This compound, with the chemical name N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, was discovered through a systematic structure–activity relationship (SAR) study of 196 compounds.[2][7] The optimization process focused on enhancing AKT inhibiting activity, anti-tumor efficacy, kinase specificity, and pharmacokinetic properties while minimizing off-target effects such as hERG channel blocking activity and toxicity.[2][7] This effort led to the identification of this compound as a clinical candidate with high oral bioavailability and significant anti-tumor efficacy in multiple human tumor xenografts.[2] The investigational new drug (IND) application for this compound was approved by the National Medical Products Administration (NMPA).[7][8]

Synthesis

The detailed chemical synthesis of this compound is described in the discovery publication by Che et al. in the Journal of Medicinal Chemistry (2021).[7][8] While the full experimental details are available in the supplementary information of the original article, the synthesis generally involves a multi-step process culminating in the formation of the final benzamide compound.

Mechanism of Action and Signaling Pathway

This compound functions as a pan-AKT kinase inhibitor, targeting the central node of the PI3K/AKT/mTOR signaling pathway.[3][4] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and survival.[3][5] By inhibiting AKT, this compound disrupts these downstream signals, promoting cell cycle arrest and inducing differentiation in neuroblastoma cells.[1][2]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a panel of human neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's potency.

| Cell Line | IC50 (µM) |

| Neuro2a | ~2.5 |

| IMR-32 | ~5.0 |

| SK-N-BE(2) | ~7.5 |

| SK-N-DZ | ~5.0 |

| CHP-126 | ~10.0 |

| SK-N-SH | ~10.0 |

| Table 1: In Vitro Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines. Data are approximated from dose-response curves presented in Bing et al., 2023.[2] |

In vivo studies using a Neuro2a xenograft model in nude mice have demonstrated the anti-tumor efficacy of this compound.

| Treatment Group | Dose (mg/kg) | Administration | Average Tumor Volume at Day 17 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral (i.g.) | 2416 ± 432 | - |

| This compound | 40 | Oral (i.g.) | Not reported | Not reported |

| This compound | 80 | Oral (i.g.) | 1079 ± 318 | 55.3 |

| ATRA (positive control) | 80 | Oral (i.g.) | Not reported | Not reported |

| Table 2: In Vivo Efficacy of this compound in a Neuro2a Xenograft Model. Data are presented as mean ± SEM.[2][6] |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from the methods described for assessing the anti-proliferative effects of this compound.[2]

Protocol:

-

Cell Seeding: Seed neuroblastoma cell lines in 96-well plates at a density that allows for logarithmic growth over the treatment period (typically 20-30% confluency).[2]

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.[2]

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper.

-

Staining: Add 50 µL of 0.4% (w/v) SRB in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[2]

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[2]

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Immunofluorescence for Neuronal Differentiation

This protocol is based on the methods used to visualize neurite outgrowth and the expression of neuronal markers.[2]

Protocol:

-

Cell Culture: Seed neuroblastoma cells on glass-bottom dishes or coverslips in 24-well plates.

-

Treatment: Treat the cells with the desired concentration of this compound for the specified duration (e.g., 72 hours).[2]

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]

-

Permeabilization and Blocking: Wash the cells twice with ice-cold PBS. Permeabilize and block non-specific binding by incubating with 0.4% Triton X-100 and 2% BSA in PBS for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal differentiation marker (e.g., rabbit anti-β-III tubulin, 1:100 dilution) overnight at 4°C.[2]

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.[2]

-

Nuclear Staining: Counterstain the nuclei with DAPI (1:5000 dilution) for 5 minutes.[2]

-

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize and capture images using a fluorescence or confocal microscope.

Western Blotting for AKT Pathway Analysis

This is a general protocol for assessing the phosphorylation status of AKT and its downstream targets.

Protocol:

-

Cell Lysis: Treat neuroblastoma cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total GSK-3β, and phospho-GSK-3β (Ser9) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vivo Neuroblastoma Xenograft Model

This protocol describes the establishment and treatment of a neuroblastoma xenograft model in mice.[2]

Protocol:

-

Animal Model: Use 6- to 8-week-old female nude mice.[2]

-

Tumor Cell Inoculation: Subcutaneously inject Neuro2a neuroblastoma cells into the axilla of the mice.[2]

-

Tumor Growth and Randomization: Once the tumors reach an average volume of 30–45 mm³, randomize the mice into different treatment groups.[2]

-

Treatment Administration: Administer this compound (e.g., 40 and 80 mg/kg), a vehicle control (CMC-Na), or a positive control like ATRA (80 mg/kg) orally by gavage. The treatment is typically given 5 times a week for a duration of 17 days to minimize toxicity.[2]

-

Monitoring: Measure tumor volume and body weight daily.[2]

-

Endpoint: At the end of the treatment period (day 17), sacrifice the mice.[2]

-

Tumor Analysis: Excise, weigh, and photograph the tumors. The tumor tissue can then be processed for further analysis, such as immunohistochemistry for differentiation markers (β-III tubulin, NSE), Western blotting for AKT pathway proteins, and qRT-PCR for gene expression analysis of differentiation markers (Gap43, Tubb3).[2]

Conclusion

This compound is a promising novel AKT inhibitor with demonstrated preclinical efficacy in inducing differentiation and inhibiting the growth of neuroblastoma. Its favorable pharmacokinetic profile and potent anti-tumor activity in vivo underscore its potential as a therapeutic candidate. The detailed experimental protocols and data presented in this whitepaper provide a valuable resource for the scientific community to further investigate and build upon the understanding of this compound and its therapeutic applications. Further studies are warranted to explore the full clinical potential of this compound in the treatment of neuroblastoma and other cancers with aberrant AKT signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Isoform Selectivity of the AKT Inhibitor Hu7691

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed examination of the selectivity of the allosteric AKT inhibitor, Hu7691, for the AKT1, AKT2, and AKT3 isoforms. This guide provides quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making the AKT kinase family an attractive target for therapeutic intervention.[1][2] The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3.[3][4] While they share structural similarities, these isoforms can have distinct, and sometimes opposing, roles in cellular function and disease progression.[5][6]

Isoform-specific inhibition is a key consideration in the development of AKT inhibitors to maximize therapeutic efficacy while minimizing off-target effects. For instance, the inhibition of AKT2 has been linked to cutaneous toxicities, a common dose-limiting side effect of pan-AKT inhibitors in clinical trials.[7][8][9]

This compound is a potent and orally active allosteric inhibitor of AKT.[10] Its development has been driven by the need for selective inhibition of AKT isoforms to improve the therapeutic window. This document provides a comprehensive overview of the selectivity profile of this compound for AKT1, AKT2, and AKT3.

Quantitative Selectivity Data

The inhibitory activity of this compound against the three AKT isoforms has been quantified using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| AKT Isoform | IC50 (nM) |

| AKT1 | 4.0 |

| AKT2 | 97.5 |

| AKT3 | 28.0 |

| Data sourced from MedchemExpress.[10] |

As the data indicates, this compound demonstrates a clear selectivity for AKT1 over the other two isoforms. Notably, it is approximately 24-fold more selective for AKT1 than for AKT2, a property designed to reduce the likelihood of cutaneous toxicity.[7]

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor, which distinguishes it from ATP-competitive inhibitors.[3][11]

-

ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain.[3] This often leads to a lack of isoform selectivity.[11]

-

Allosteric inhibitors , like this compound, bind to a site distinct from the ATP-binding pocket, specifically at the interface of the pleckstrin-homology (PH) and kinase domains.[3][11] This binding event locks AKT in an inactive "PH-in" conformation, which prevents its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[3][11][12]

The allosteric mechanism of this compound contributes to its selectivity profile and prevents the paradoxical hyperphosphorylation of AKT that can be observed with some ATP-competitive inhibitors.[11][12]

PI3K/AKT Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.

References

- 1. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]

The Role of Hu7691 in Neuroblastoma Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a significant clinical challenge, particularly in high-risk cases.[1][2] Differentiation therapy, which aims to mature malignant cells into a non-proliferative state, is a cornerstone of maintenance therapy for neuroblastoma.[1][3] However, the options for effective differentiation-inducing agents are limited.[2][3] This technical guide details the role and mechanism of Hu7691, a novel and potent pan-AKT inhibitor, in promoting the differentiation of neuroblastoma cells.[4][5] this compound has demonstrated significant anti-proliferative and neurogenic effects across multiple neuroblastoma cell lines and in preclinical xenograft models, positioning it as a promising candidate for differentiation-based therapy.[3][6] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its evaluation, and a visualization of its underlying signaling pathway.

Introduction to this compound

This compound is an orally active, selective, and potent pan-AKT inhibitor that targets AKT1, AKT2, and AKT3.[5] It was identified through compound library screening for its potential to induce differentiation in neuroblastoma cells.[1][3] The Protein Kinase B (AKT) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of the PI3K/AKT/mTOR pathway is a feature in over 30% of malignant tumors and is observed in 50-60% of primary neuroblastoma samples, often correlating with poor prognosis.[2][4] By inhibiting AKT, this compound effectively blocks this pro-tumorigenic signaling, leading to cell cycle arrest, neurite outgrowth, and the expression of neuronal differentiation markers in neuroblastoma cells.[1][3] Preclinical studies have been completed, and this compound has been approved for clinical trials by the National Medical Products Administration (2020LP00826).[2]

Quantitative Efficacy of this compound

The anti-proliferative and differentiation-inducing effects of this compound have been quantified in both in vitro and in vivo models.

In Vitro Anti-Proliferative Activity

This compound demonstrates a concentration-dependent decrease in cell viability across a panel of human neuroblastoma cell lines, including those with MYCN amplification. The half-maximal inhibitory concentration (IC₅₀) values after 72 hours of treatment are summarized below.

| Cell Line | MYCN Status | IC₅₀ (μmol/L) |

| Neuro2a | Amplified | 2.73 |

| IMR-32 | Amplified | Not specified |

| SK-N-BE(2) | Amplified | Not specified |

| SK-N-DZ | Amplified | Not specified |

| CHP-126 | Amplified | Sensitive (exact value not specified) |

| SK-N-SH | Non-amplified | 18.0 |

| Data sourced from studies on six neuroblastoma cell lines.[3] |

In Vivo Tumor Growth Inhibition and Differentiation

In a Neuro2a xenograft mouse model, oral administration of this compound led to significant tumor growth arrest and induction of neuronal differentiation markers.

| Treatment Group | Dosage | Mean Tumor Volume (Day 17) | Relative Tumor Volume (RTV) | T/C (%) |

| Placebo (CMC-Na) | - | 2416 ± 432 mm³ | - | - |

| This compound | 40 mg/kg | Not specified | Not specified | Not specified |

| This compound | 80 mg/kg | 1079 ± 187 mm³ | Not specified | Not specified |

| ATRA | 80 mg/kg | Not specified | Not specified | Not specified |

| T/C (%) = (RTV of Treatment Group / RTV of Control Group) x 100.[6] |

| Gene Marker | Treatment Group (80 mg/kg this compound) | Fold Change vs. Control |

| Gap43 | 80 mg/kg this compound | ~10x higher |

| Tubb3 | 80 mg/kg this compound | ~10x higher |

| Quantitative RT-PCR analysis of differentiation markers in Neuro2a xenograft tumors.[6] |

Core Signaling Pathway of this compound

This compound exerts its effects by directly inhibiting the kinase activity of AKT, a central node in a major oncogenic signaling pathway. This inhibition leads to a cascade of downstream events that shift the cellular program from proliferation to differentiation.

Caption: this compound inhibits AKT, leading to de-repression of pro-differentiation factors like GSK-3β and suppression of pro-proliferative signals.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on neuroblastoma cells.

Cell Viability Assay (SRB Assay)

-

Cell Seeding: Seed different neuroblastoma cell lines (e.g., Neuro2a, SK-N-SH) in 96-well plates at a density that allows for 20%–30% confluency at the start of the experiment.[3]

-

Treatment: After cell attachment, treat the cells with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 μmol/L) for 72 hours.[3]

-

Fixation: After the incubation period, gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[3]

-

Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).

-

Measurement: Read the absorbance at 515 nm using a microplate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Western Blotting

-

Cell Lysis: Treat neuroblastoma cells with the desired concentration of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-GSK-3β, β-III tubulin, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment: Culture neuroblastoma cells and treat them with this compound at a sublethal, anti-proliferative concentration for 72 hours.[3]

-

Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer. The data indicate that this compound treatment can arrest the G0/G1 cell cycle at up to approximately 70%.[3]

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient nude mice for tumor implantation.[6]

-

Tumor Inoculation: Establish xenografts by subcutaneously or via axillary inoculation of Neuro2a cells.[6]

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., placebo, 40 mg/kg this compound, 80 mg/kg this compound, 80 mg/kg ATRA).[6]

-

Drug Administration: Administer this compound or placebo orally (intragastric gavage) daily for a specified period (e.g., 17 days, with a frequency of 5 times a week).[6]

-

Monitoring: Measure tumor volumes and body weight regularly throughout the study.[6]

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis, such as Western blotting, qRT-PCR for differentiation markers (Gap43, Tubb3), and immunofluorescence staining (β-III tubulin, NSE).[6]

Experimental and logical workflow

The investigation of this compound's role in neuroblastoma differentiation follows a logical progression from initial screening to in vivo validation.

Caption: The workflow progresses from discovery and in vitro characterization to in vivo validation of this compound's therapeutic effect.

Conclusion

The AKT inhibitor this compound has been identified as a potent inducer of differentiation in neuroblastoma cells. Through the direct inhibition of the AKT signaling pathway, this compound effectively suppresses proliferation, induces G0/G1 cell cycle arrest, and promotes a neuronal-like phenotype both in vitro and in vivo. The comprehensive data presented in this guide underscore the potential of this compound as a valuable therapeutic agent for high-risk neuroblastoma, warranting its continued investigation in clinical settings. The detailed protocols and pathway visualizations provided herein serve as a resource for researchers and drug development professionals working to advance new differentiation therapies for this challenging pediatric cancer.

References

- 1. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Akt | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of Hu7691: A Novel AKT Inhibitor with Potent Anti-Tumor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on Hu7691, a novel and potent pan-AKT inhibitor. The information presented herein, including quantitative anti-tumor activity, detailed experimental protocols, and signaling pathway diagrams, is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound. The data demonstrates that this compound effectively suppresses tumor growth in various cancer models by targeting the PI3K/Akt/mTOR signaling pathway.

In Vitro Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative effects across multiple human tumor cell lines. Notably, its activity has been characterized in several neuroblastoma cell lines, showing comparable or superior potency to other AKT inhibitors.

Table 1: In Vitro Cytotoxicity of AKT Inhibitors in Neuroblastoma Cell Lines

| Cell Line | This compound (Average IC50, µM) | GSK2141795 (Average IC50, µM) | AZD5363 (Average IC50, µM) |

| Neuroblastoma | 2.95 | 11.28 | Weak Effect |

Data represents the average IC50 values for the inhibition of neuroblastoma cell proliferation as determined by SRB assay.[1]

In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. The compound has shown significant suppression of tumor growth in models of neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[2]

Neuroblastoma Xenograft Model

In a Neuro2a neuroblastoma xenograft mouse model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3]

Table 2: In Vivo Efficacy of this compound in Neuro2a Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Relative Tumor Volume (T/C %) |

| Vehicle Control | - | Oral | 2416 ± 432 | - | - |

| This compound | 40 | Oral | Not specified | Not specified | Not specified |

| This compound | 80 | Oral | 1079 ± 318 | 55.3 | 54.6 |

| ATRA (Retinoic Acid) | 80 | Oral | Not specified | Not specified | Not specified |

Tumor growth inhibition was calculated based on the final tumor volumes of the treated versus the vehicle control group.[3]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound functions as a pan-Akt kinase inhibitor, targeting a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and angiogenesis and is frequently hyperactivated in human cancers.[2][4] By inhibiting Akt, this compound disrupts downstream signaling, leading to cell cycle arrest and induction of differentiation in neuroblastoma cells.[3][5]

Experimental Protocols

In Vitro Cell Proliferation Assay (SRB Assay)

This protocol outlines the sulforhodamine B (SRB) assay used to determine the anti-proliferative effects of this compound on neuroblastoma cell lines.[3]

Detailed Steps:

-

Cell Seeding: Neuroblastoma cell lines (e.g., Neuro2a, IMR-32, SK-N-BE(2), SK-N-DZ, CHP-126, and SK-N-SH) were seeded in 96-well plates at a density to ensure they are in the exponential growth phase at the time of drug addition.[3]

-

Drug Treatment: After 24 hours, cells were treated with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.[3]

-

Cell Fixation: Following treatment, cells were fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.[3]

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye was solubilized with a Tris-base solution.

-

Absorbance Reading: The absorbance was measured at 515 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Neuroblastoma Xenograft Study

This protocol describes the establishment and treatment of a neuroblastoma xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[3]

Detailed Steps:

-

Animal Model: Nude mice were used for the study.[3]

-

Tumor Cell Inoculation: Neuro2a neuroblastoma cells were inoculated subcutaneously into the axilla of the mice.[3]

-

Tumor Growth: Tumors were allowed to grow to a predetermined size before the initiation of treatment.

-

Treatment Groups: Mice were randomized into different treatment groups (n=8 per group), including a vehicle control, and groups receiving 40 mg/kg and 80 mg/kg of this compound.[3]

-

Drug Administration: this compound was administered orally five times a week for 17 days.[3]

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.[3]

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and further analyzed.[3]

Toxicology and Safety Profile

Preclinical toxicology studies have been conducted on this compound in Sprague Dawley (SD) rats. A 14-day repeated-dose oral toxicity study identified the No Observed Adverse Effect Level (NOAEL) to be no greater than 12.5 mg/kg/day.[4][6] Potential target organs for toxicity at higher doses included the spleen, thymus, and gastrointestinal tract.[2][6]

Conclusion

The preclinical data for this compound strongly support its development as a promising anti-cancer therapeutic. Its potent in vitro and in vivo anti-tumor activity, particularly in neuroblastoma, is attributed to its mechanism of action as a pan-AKT inhibitor. The well-characterized activity and established experimental protocols provide a solid foundation for further investigation and clinical translation. This compound has completed preclinical studies and has been approved for clinical trials by the National Medical Products Administration (2020LP00826).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT inhibitor this compound induces differentiation of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Toxicology Study of this compound, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Hu7691 in Pediatric Oncology: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Hu7691, a novel pan-AKT kinase inhibitor, with a primary focus on its therapeutic potential in pediatric oncology. Drawing from foundational studies, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and research workflows. The current body of research predominantly centers on neuroblastoma, a common and often fatal extracranial solid tumor in children.

Core Concept: Targeting the AKT Pathway in Neuroblastoma

Neuroblastoma, which accounts for up to 15% of childhood cancer-related deaths, frequently exhibits aberrant activation of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The serine/threonine kinase AKT is a central node in this cascade, and its hyperactivation is correlated with poor prognosis in neuroblastoma patients. This compound is a novel, potent pan-AKT inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models of various cancers, including neuroblastoma.[1] Its primary mechanism of action involves inducing differentiation in neuroblastoma cells, shifting them from a proliferative to a more mature, neuron-like state.[1][2]

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across a panel of neuroblastoma cell lines, demonstrating a concentration-dependent decrease in cell viability. Furthermore, its impact on the cell cycle has been elucidated, showing a significant arrest in the G0/G1 phase, a hallmark of cellular differentiation.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | IC50 (µmol/L) after 72h |

| Neuro2a | Amplified | 2.73 |

| IMR-32 | Amplified | 18.0 |

| SK-N-BE(2) | Amplified | Not Specified |

| SK-N-DZ | Amplified | Not Specified |

| CHP-126 | Amplified | Not Specified |

| SK-N-SH | Non-amplified | Not Specified |

| Data sourced from a study where cell viability was determined by Sulforhodamine B (SRB) assay.[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in Neuro2a Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 47.1 | Not Specified | Not Specified |

| This compound | 73.4 | Not Specified | Not Specified |

| Data reflects the percentage of cells in the G0/G1 phase after treatment, indicating a significant cell cycle arrest.[1] |

Signaling Pathway and Experimental Workflow

The AKT Signaling Pathway in Neuroblastoma and the Role of this compound

The following diagram illustrates the canonical PI3K/AKT signaling pathway in neuroblastoma and the point of intervention for this compound. Growth factor signaling activates PI3K, leading to the phosphorylation and activation of AKT. Activated AKT then promotes cell survival and proliferation by phosphorylating a host of downstream targets. This compound directly inhibits AKT, thereby blocking these downstream effects and promoting cellular differentiation.

Caption: this compound inhibits AKT, blocking pro-proliferative and pro-survival signals.

Preclinical Research Workflow for this compound

The diagram below outlines a typical preclinical research workflow for evaluating a compound like this compound in pediatric oncology, progressing from initial in vitro screening to in vivo efficacy studies.

Caption: A stepwise workflow for preclinical evaluation of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation (SRB) Assay

-

Cell Seeding: Plate various neuroblastoma cell lines in 96-well plates at a density that ensures they remain in the exponential growth phase throughout the experiment (e.g., 20-30% confluency at the start).

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µmol/L) for 72 hours.

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution (pH 10.5).

-

Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 values using graphing software like GraphPad Prism.[1]

Western Blotting for Protein Expression

-

Cell Lysis: Treat neuroblastoma cells with the desired concentration of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Cyclin D1, Cyclin E1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify relative protein expression levels.

In Vivo Neuroblastoma Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 5 x 10^6 Neuro2a cells) in a mixture of serum-free medium and Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume (using calipers, Volume = 0.5 × length × width²) and mouse body weight every 2-3 days to assess efficacy and toxicity.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum ethical size), euthanize the mice.

-

Tissue Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining) and immunohistochemistry (e.g., for Ki-67 to assess proliferation).[1]

Current Status and Future Directions

The preclinical evidence strongly supports this compound as a promising therapeutic agent for neuroblastoma, primarily through its ability to induce differentiation via AKT inhibition.[1][2] The compound has completed preclinical studies and was approved for clinical trials by the National Medical Products Administration in China in 2020.[1]

While the research in neuroblastoma is robust, the efficacy of this compound in other pediatric malignancies like sarcomas and leukemias remains to be investigated. Future research should aim to:

-

Explore the activity of this compound in other pediatric solid tumors and hematological malignancies that exhibit AKT pathway dysregulation.

-

Investigate potential synergistic effects of this compound in combination with standard-of-care chemotherapeutic agents used in pediatric oncology.

-

Identify predictive biomarkers that could help select patients most likely to respond to this compound therapy.

This guide summarizes the foundational preclinical work on this compound, providing a technical framework for researchers and drug developers to build upon as this promising agent moves further into clinical evaluation for pediatric cancers.

References

Methodological & Application

Application Notes and Protocols for Hu7691 in Cell Culture

These application notes provide detailed protocols for utilizing the novel pan-AKT inhibitor, Hu7691, in cell culture experiments, with a focus on its application in neuroblastoma cell lines. This compound is a potent and selective inhibitor of AKT1, AKT2, and AKT3, key components of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell survival, proliferation, and differentiation.[2][3] this compound has been shown to effectively inhibit the proliferation of neuroblastoma cells and induce their differentiation into a neuronal phenotype, primarily through G0/G1 cell cycle arrest rather than apoptosis.[4]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in neuroblastoma cell lines.

Table 1: In Vitro IC50 Values of this compound in Neuroblastoma Cell Lines

| Cell Line | MYCN Status | IC50 (µM) after 72h |

| Neuro2a | Amplified | 2.73 |

| IMR-32 | Amplified | 18.0 |

| SK-N-BE(2) | Amplified | 10.1 |

| SK-N-DZ | Amplified | Not specified |

| CHP-126 | Amplified | 3.55 |

| SK-N-SH | Non-amplified | 11.2 |

Data compiled from a study where cell viability was assessed using the Sulforhodamine B (SRB) assay after 72 hours of treatment with this compound.[5]

Table 2: Recommended Concentrations and Durations for this compound Treatment

| Application | Cell Line Example | Concentration Range (µM) | Treatment Duration |

| Anti-proliferation Assay | Neuro2a, CHP-126 | 0.625 - 20 | 72 hours |

| Induction of Differentiation | Neuro2a, SK-N-BE(2), CHP-126 | 2.5 - 10 | 24 - 72 hours |

| Cell Cycle Analysis | Neuro2a | 5 - 10 | 24 - 72 hours |

| Western Blotting | Neuro2a | 2.5 - 7.5 | 24 - 72 hours |

Concentrations and durations are based on effective ranges reported in experimental studies.[4]

Experimental Protocols

This compound Stock Solution Preparation

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 10 mg of this compound in the appropriate volume of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When required, thaw an aliquot at room temperature and dilute it to the desired final concentration in the cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

-

Cell Culture: Culture neuroblastoma cell lines (e.g., Neuro2a, SK-N-BE(2), CHP-126) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or cell cycle analysis, or plates with coverslips for immunofluorescence) at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control (DMSO). Incubate the cells for the specified duration as per the experimental design.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This colorimetric assay measures cell density based on the measurement of cellular protein content.[6]

-